

An In-depth Technical Guide to the Physical and Chemical Properties of Hydrastine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrastine is a naturally occurring isoquinoline alkaloid predominantly found in the roots and rhizomes of the goldenseal plant (Hydrastis canadensis)[1]. Historically used in traditional medicine, **hydrastine** has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of **hydrastine**, detailed experimental protocols for its analysis, and an exploration of its interactions with key signaling pathways. All quantitative data is presented in structured tables for ease of reference and comparison.

Physicochemical Properties

The physical and chemical characteristics of **hydrastine** are fundamental to its isolation, characterization, and formulation in pharmaceutical applications.

General Properties



Property	Value	Reference
Chemical Formula	C21H21NO6	[1][2]
Molecular Weight	383.39 g/mol	[1]
IUPAC Name	(3S)-6,7-Dimethoxy-3-[(5R)-6-methyl-5,6,7,8-tetrahydro[1] [3]dioxolo[4,5-g]isoquinolin-5-yl]-2-benzofuran-1(3H)-one	[2]
CAS Number	118-08-1	[1][2]
Orthorhombic prisms from alcohol		[3]

Thermal Properties

Property	Value	Reference		
Melting Point	132 °C (270 °F)	[2][3]		
Boiling Point	Decomposes before boiling	N/A		

Solubility

The solubility of **hydrastine** in various solvents is a critical parameter for its extraction, purification, and formulation.



Solvent	Solubility (g/100 mL)	Reference
Water	Insoluble	[3][4]
Ethanol	0.83	[5]
Acetone	Freely soluble	[3]
Benzene	Freely soluble	[3]
Chloroform	7.14	[5]
Ether	1.2	[5]
DMSO	77 mg/mL (200.83 mM)	[6]

Acidity

Property	Value	Reference		
рКа	7.8	[3]		

Optical Properties

Property	Value	Reference
Specific Rotation ([α]D)	-50° (c=0.3 in absolute alcohol)	[3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quantification of **hydrastine**.

UV-Vis Spectroscopy

Solvent	λmax (nm)	log ε	Reference
Ethanol	202, 218, 238, 298, 316	4.79, 4.53, 4.15, 3.86, 3.63	[3]

NMR Spectroscopy



Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of **hydrastine**. The chemical shifts are solvent-dependent.

¹H NMR: The proton NMR spectrum of **hydrastine** shows characteristic signals for its aromatic, methoxy, methylenedioxy, and isoquinoline protons. The exact chemical shifts and coupling constants vary depending on the deuterated solvent used[7].

¹³C NMR: The carbon NMR spectrum provides information on all 21 carbon atoms in the **hydrastine** molecule, aiding in its definitive structural confirmation[7].

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of **hydrastine**, which is crucial for its identification in complex mixtures. The molecule consists of an isoquinoline ring system and a phthalide ring system connected by a C-C bond. A common fragmentation involves the cleavage of this bond[8].

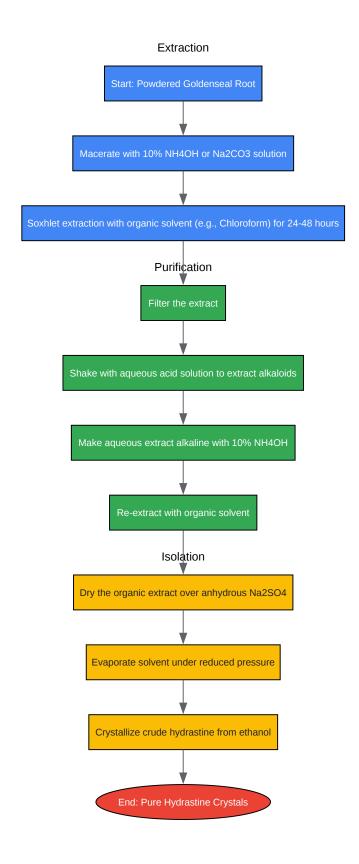
Experimental Protocols

This section outlines detailed methodologies for the extraction, isolation, and analysis of **hydrastine**, as well as for the determination of its key physicochemical properties.

Extraction and Isolation from Hydrastis canadensis

This protocol describes a common method for extracting and isolating **hydrastine** from goldenseal root powder.





Click to download full resolution via product page

Caption: Workflow for the extraction and isolation of **hydrastine**.



Methodology:

- Preparation of Plant Material: Air-dry goldenseal roots for two weeks and grind them into a moderately coarse powder. Defat the powder by shaking with petroleum ether for several hours and then remove the solvent[5].
- Extraction: Moisten the powdered plant material with a 10% solution of ammonium hydroxide or sodium carbonate. Macerate for 30-60 minutes with a sufficient amount of an organic solvent like chloroform to cover the powder. Transfer the mixture to a Soxhlet apparatus and extract for 24-48 hours[5].
- Purification: Filter the resulting extract and transfer it to a separatory funnel. Perform a liquid-liquid extraction by shaking with several portions of an aqueous acid solution to draw the alkaloids into the aqueous phase. Separate the aqueous layer and wash it with chloroform to remove impurities. Make the aqueous extract alkaline by slowly adding 10% ammonium hydroxide. Extract the liberated alkaloids with several portions of an organic solvent[5].
- Isolation: Dry the combined organic extracts over anhydrous sodium sulfate for at least 30 minutes. Filter and evaporate the solvent under reduced pressure to obtain the crude alkaloidal residue. Recrystallize the residue from ethanol to yield pure hydrastine crystals[5].

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a method for the quantitative analysis of **hydrastine** in various samples.

Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm)
- Data acquisition and processing software

Reagents:



- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- · Phosphoric acid
- Hydrastine reference standard

Procedure:

- Standard Preparation: Prepare a stock solution of **hydrastine** reference standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.
- Sample Preparation: Extract **hydrastine** from the sample matrix using an appropriate solvent system (e.g., water:acetonitrile:phosphoric acid, 70:30:0.1, v/v/v)[9]. Centrifuge or filter the extract to remove particulate matter.
- Chromatographic Conditions:
 - Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid).
 - Flow Rate: Typically 1.0 mL/min.
 - Injection Volume: 10-20 μL.
 - Detection Wavelength: 298 nm[3].
- Quantification: Construct a calibration curve by plotting the peak area of the hydrastine standards against their concentrations. Determine the concentration of hydrastine in the sample by interpolating its peak area on the calibration curve.

Determination of Melting Point

Apparatus:

Melting point apparatus



•	Capillary	y tubes	(sealed	at one	end)
---	-----------	---------	---------	--------	------

• 7	Γh	Δ	rn	no	m	ρĺ	Δ	r
•		ᆫ	ш	IIU		ᄗ	ᅜ	

Procedure:

- Finely powder a small amount of the hydrastine sample.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
- Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.

Determination of pKa

The pKa of **hydrastine** can be determined by potentiometric titration.

Apparatus:

- pH meter with a combination electrode
- Burette
- Stirrer

Reagents:

- Standardized solution of a strong acid (e.g., 0.1 M HCl)
- Hydrastine solution of known concentration in a suitable solvent mixture (e.g., waterethanol).

Procedure:



- Calibrate the pH meter using standard buffer solutions.
- Place a known volume of the hydrastine solution in a beaker and immerse the pH electrode and stirrer.
- Titrate the solution with the standardized strong acid, recording the pH after each addition of the titrant.
- Plot the pH of the solution as a function of the volume of acid added.
- The pKa can be determined from the titration curve, typically as the pH at the halfequivalence point.

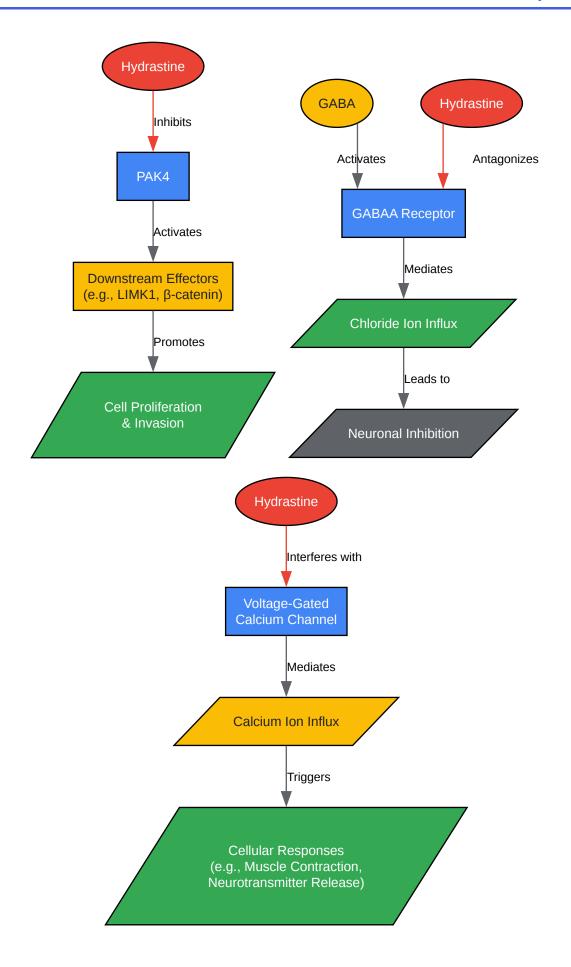
Signaling Pathway Interactions

Hydrastine exerts its pharmacological effects by interacting with several key signaling pathways.

Inhibition of p21-Activated Kinase 4 (PAK4)

Hydrastine has been identified as an inhibitor of PAK4, a serine/threonine kinase involved in cell proliferation, survival, and motility. By inhibiting PAK4, **hydrastine** can suppress the growth and invasion of cancer cells.







Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The significance of PAK4 in signaling and clinicopathology: A review PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptor signalling mechanisms revealed by structural pharmacology PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Calcium signaling Wikipedia [en.wikipedia.org]
- 7. KEGG_CALCIUM_SIGNALING_PATHWAY [gsea-msigdb.org]
- 8. apexbt.com [apexbt.com]
- 9. Calcium signaling pathway | Abcam [abcam.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Hydrastine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1146198#physical-and-chemical-properties-of-hydrastine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com